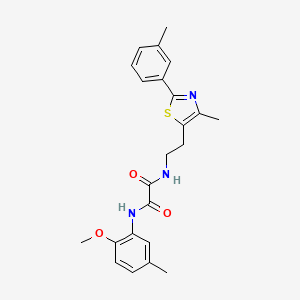

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Description

N1-(2-Methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a thiazole ring, substituted phenyl groups, and an oxalamide linker. It is referred to in mitochondrial studies as S1QEL 1.1, where it acts as a selective inhibitor of complex I reverse electron transport (RET) in the mitochondrial electron transport chain, reducing reactive oxygen species (ROS) production . Its structural uniqueness lies in the 2-methoxy-5-methylphenyl group and the m-tolyl-substituted thiazole moiety, which influence its binding affinity and metabolic stability.

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-14-6-5-7-17(12-14)23-25-16(3)20(30-23)10-11-24-21(27)22(28)26-18-13-15(2)8-9-19(18)29-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRTPUCZWTGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C19H23N3O3

- Molecular Weight : 341.4 g/mol

- CAS Number : 745047-94-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound features a complex structure that includes a thiazole moiety, which is known for its biological significance.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting tubulin polymerization have shown promising results in inducing apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 52 | G2/M phase arrest, tubulin inhibition |

| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | Induction of mitotic catastrophe |

These findings suggest that the compound may share similar mechanisms of action, potentially targeting microtubules and disrupting cell cycle progression.

The proposed mechanism of action for this compound involves:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : Evidence suggests that treatment with related oxalamides leads to G2/M phase arrest in cancer cells.

Case Studies

-

Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various oxalamides, including our compound of interest, against several cancer cell lines. Results showed significant inhibition rates compared to control groups.

- Results Summary :

- MCF-7 cells exhibited a notable decrease in viability post-treatment.

- Flow cytometry analysis confirmed increased apoptosis rates.

- Results Summary :

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Mitochondrial Studies

- UK5099 (2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid): Unlike S1QEL 1.1, UK5099 inhibits the mitochondrial pyruvate carrier (MPC) rather than complex I. Both compounds target mitochondrial function but differ in mechanism: S1QEL 1.1 modulates electron flow at complex I, while UK5099 disrupts pyruvate metabolism .

- BNM-III-170: Another oxalamide derivative, N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide, shares a similar oxalamide backbone but incorporates a guanidinomethyl group and indene moiety. It exhibits antiviral activity by targeting CD4 receptors, highlighting the versatility of oxalamide scaffolds in diverse biological applications .

Thiazole-Containing Analogues

- Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate (20) : This compound () shares a thiazole core with S1QEL 1.1 but includes a sulfonamide group and hydrazine linker. It exhibits a higher melting point (334–335°C) compared to S1QEL 1.1, likely due to stronger intermolecular interactions from the sulfonamide group .

- 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9): Features a thioxoacetamide backbone with a chlorobenzylidene substituent. Its lower melting point (186–187°C) and higher yield (90%) compared to S1QEL 1.1 suggest differences in crystallinity and synthetic efficiency .

Metabolic Stability of Oxalamides

- This property is critical for S1QEL 1.1’s stability in biological systems .

Physical Properties

Key Research Findings and Gaps

Structural Determinants of Activity : The m-tolyl group on S1QEL 1.1’s thiazole ring likely enhances lipophilicity and membrane permeability, critical for mitochondrial targeting .

Metabolic Stability : Oxalamides generally exhibit resistance to amide hydrolysis, but substituents (e.g., methoxy groups) may influence hepatic clearance rates .

Synthetic Challenges : Thiazole-containing compounds (e.g., ) often require multi-step syntheses with moderate yields (31–60%), suggesting room for optimization in S1QEL 1.1’s production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.